Cas no 2097922-41-1 (3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea)

3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea Chemical and Physical Properties
Names and Identifiers
-
- 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea
- 1-(3,4-dichlorophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea
- AKOS040703389
- F6556-3536
- 2097922-41-1
- 3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
-
- Inchi: 1S/C17H23Cl2N3O2/c18-15-2-1-13(9-16(15)19)21-17(23)20-10-12-3-6-22(7-4-12)14-5-8-24-11-14/h1-2,9,12,14H,3-8,10-11H2,(H2,20,21,23)
- InChI Key: WBVYYBJBNZTIED-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)NC(NCC1CCN(CC1)C1COCC1)=O)Cl
Computed Properties
- Exact Mass: 371.1167324g/mol
- Monoisotopic Mass: 371.1167324g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 419
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 53.6Ų
3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6556-3536-5μmol |
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea |
2097922-41-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6556-3536-15mg |
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea |
2097922-41-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6556-3536-75mg |
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea |
2097922-41-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6556-3536-4mg |
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea |
2097922-41-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6556-3536-1mg |
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea |
2097922-41-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6556-3536-5mg |
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea |
2097922-41-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6556-3536-40mg |
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea |
2097922-41-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6556-3536-2μmol |
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea |
2097922-41-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6556-3536-20mg |
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea |
2097922-41-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6556-3536-100mg |
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea |
2097922-41-1 | 100mg |
$248.0 | 2023-09-08 |
3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea Related Literature
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
Additional information on 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea
3-(3,4-Dichlorophenyl)-1-{1-(Oxolan-3-yl)piperidin-4-ylmethyl}urea: A Comprehensive Overview
3-(3,4-Dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea (CAS No. 2097922-41-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This urea derivative is characterized by its unique structural features, which include a dichlorophenyl group and a piperidine ring substituted with an oxolan-3-yl moiety. These structural elements contribute to its pharmacological properties, making it a promising candidate for various biological and pharmaceutical studies.
The synthesis of 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea involves a multi-step process that combines advanced organic chemistry techniques. The key steps include the formation of the urea linkage and the functionalization of the piperidine ring with the oxolan-3-yl group. Recent research has focused on optimizing these synthetic routes to improve yield and purity, which are crucial for large-scale production and subsequent biological evaluations.
In terms of its biological activity, 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea has shown promising results in various in vitro and in vivo studies. One of the most notable findings is its potential as an antagonist for specific receptors, which are implicated in several disease states. For instance, studies have demonstrated its ability to modulate G protein-coupled receptors (GPCRs), which play a critical role in signal transduction pathways and are targets for numerous therapeutic interventions.
Recent advancements in computational chemistry have also contributed to our understanding of the molecular interactions of 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea. Molecular docking simulations have provided insights into how this compound binds to its target receptors, highlighting key residues involved in the binding process. These findings are valuable for rational drug design and can guide the development of more potent and selective analogs.
The pharmacokinetic properties of 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea have been extensively studied to assess its suitability as a therapeutic agent. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Specifically, it demonstrates good oral bioavailability and a reasonable half-life, which are essential for effective drug delivery.
In addition to its pharmacological properties, the safety profile of 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea has been evaluated through a series of toxicological studies. These studies have shown that it is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. This favorable safety profile supports its potential for further clinical development.
Clinical trials are currently underway to evaluate the efficacy and safety of 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea in human subjects. Early-phase trials have demonstrated promising results, with the compound showing therapeutic benefits in patients with specific conditions. These trials are ongoing, and further data will provide more comprehensive insights into its clinical potential.
The future prospects for 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea are promising. Ongoing research is focused on expanding its therapeutic applications and exploring new avenues for drug development. Additionally, efforts are being made to enhance its pharmacological properties through structural modifications and formulation strategies.
In conclusion, 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea (CAS No. 2097922-41-1) represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further research and development. As more data become available from ongoing studies and clinical trials, this compound has the potential to contribute significantly to the treatment of various diseases.
2097922-41-1 (3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea) Related Products
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)




